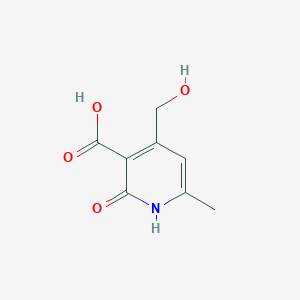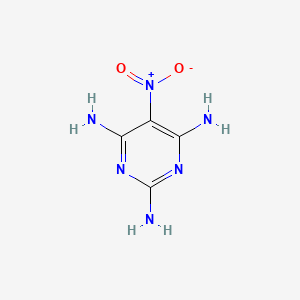![molecular formula C12H16N2O3 B1305442 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid CAS No. 405270-96-4](/img/structure/B1305442.png)
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is involved in several biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in the body . This interaction suggests that this compound may play a role in modulating nitric oxide levels, thereby influencing various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nitric oxide synthase can lead to changes in nitric oxide levels, which in turn can affect cell signaling pathways involved in inflammation and immune responses . Additionally, this compound may impact gene expression by modulating the activity of transcription factors that respond to nitric oxide levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of nitric oxide synthase, inhibiting its activity and thereby reducing the production of nitric oxide . This inhibition can lead to downstream effects on various signaling pathways and physiological processes. Additionally, this compound may influence gene expression by interacting with transcription factors that are sensitive to changes in nitric oxide levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of nitric oxide synthase, resulting in long-term changes in cellular function and signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits nitric oxide synthase without causing significant adverse effects. At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and increased oxidative stress. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide production and regulation. The compound interacts with enzymes such as nitric oxide synthase, influencing the metabolic flux of nitric oxide and related metabolites . This interaction can lead to changes in the levels of various metabolites, affecting overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where nitric oxide synthase is active, allowing it to exert its inhibitory effects effectively. The distribution of this compound within tissues is crucial for its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with nitric oxide synthase and other related biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The activity and function of this compound are closely linked to its precise localization within the cell.
特性
IUPAC Name |
6-[(4-methylpyridin-2-yl)amino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-6-7-13-10(8-9)14-11(15)4-2-3-5-12(16)17/h6-8H,2-5H2,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVVSZYWTSPYNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine](/img/structure/B1305371.png)


![3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305384.png)






![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)
![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305404.png)
![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)
